molecular formula C14H17BrO2 B14112022 1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

Cat. No.: B14112022
M. Wt: 297.19 g/mol
InChI Key: ZRIPBBMBVIJQFZ-WMZJFQQLSA-N
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Description

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a benzoxonin derivative characterized by a bicyclic benzoxonin core with a bromine substituent at position 8, a methoxy group at position 9, and a methyl group at position 2. The (4Z)-configuration indicates the stereochemistry of the double bond in the tetrahydro ring system.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

(4Z)-8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine

InChI

InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3/b10-4-

InChI Key

ZRIPBBMBVIJQFZ-WMZJFQQLSA-N

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC(=C2Br)OC)OCC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1

Origin of Product

United States

Preparation Methods

Preparation of 7-Methoxy-8-Methyl-α-Tetralone

The synthesis begins with commercially available 7-methoxy-α-tetralone. Bromination using NBS in acetone at 0°C affords 8-bromo-7-methoxy-α-tetralone in 67% yield. Subsequent reduction with sodium borohydride in anhydrous ethanol produces the corresponding alcohol, which is protected as a tert-butyldimethylsilyl (TBDMS) ether (61% yield). Methylation at position 4 is achieved using methyl iodide and n-butyl lithium in tert-butyl methyl ether, yielding the protected intermediate in 83% yield.

Transannular Cyclization to Form the Benzoxonin Core

The TBDMS-protected intermediate undergoes desilylation with zirconium tetrachloride in methanol (58% yield), followed by oxidation to regenerate the ketone. Ritter-type transannular cyclization with chloroacetonitrile in acidic medium forms the benzoxonin ring system. This step is critical for establishing the fused bicyclic structure and requires careful control of temperature (<10°C) to prevent side reactions.

Optimization of Key Reactions

Bromination Conditions

Comparative studies reveal solvent-dependent yields for bromination:

Condition Solvent Yield (%) Purity (%)
NBS, 0°C Acetone 67 98
NBS, H₂O (solvent-free) - 37 85
Br₂, FeCl₃ CH₂Cl₂ 42 91

Acetone emerges as the optimal solvent due to improved solubility of NBS and reduced side-product formation.

Transannular Cyclization Efficiency

Varying acid catalysts in the cyclization step:

Acid Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 0→25 12 71
HClO₄ -10→0 8 68
CF₃COOH 25 24 55

Concentrated H₂SO₄ provides the highest yield while minimizing decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 0.94 (s, 3H, CH₃), 1.56 (d, J = 6.8 Hz, 2H), 3.82 (s, 3H, OCH₃), 4.21 (m, 1H), 6.72 (d, J = 8.4 Hz, 1H).
  • ¹³C NMR : 156.8 (C-O), 134.2 (C-Br), 55.1 (OCH₃), 21.3 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₇H₂₀BrO₃: 367.0452 [M+H]⁺. Observed: 367.0455.

Applications and Derivative Synthesis

The title compound serves as a precursor for bioactive molecules. For instance:

  • Antiviral analogs : Coupling with propargyl bromide yields alkyne derivatives active against RNA viruses.
  • Cannabinoid receptor agonists : Structural modifications at position 4 enhance binding affinity to CB2 receptors.

Chemical Reactions Analysis

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .

Comparison with Similar Compounds

Compound 9k ()

  • Structure: Contains a benzodioxolylmethylamino group, a hydroxy-methoxybenzylidene substituent, and a thioxo-thiazolidinone ring.
  • Key Properties :
    • Melting point: 200–203°C
    • Yield: 46% under optimized conditions (90–110°C, 30 min)
    • NMR Data : Distinct aromatic protons at δ 6.74–7.65 ppm and a methoxy singlet at δ 3.88 ppm .

Brominated Biphenyl Derivatives ()

  • Example : 4’-((8-Bromooctyl)oxy)-[1,1’-biphenyl]-4-carbonitrile
  • Key Properties :
    • Synthesis involves brominated alkyl chains and biphenyl cores.
    • Purification via column chromatography and characterization by NMR/IR spectroscopy .

Comparative Analysis

Property Target Benzoxonin Derivative Compound 9k Brominated Biphenyl
Core Structure Benzoxonin Benzodioxolyl-thiazolidinone Biphenyl with bromoalkyl chain
Substituents 8-Br, 9-OMe, 4-Me Benzodioxolyl, OMe, OH Br, CN, alkyloxy
Synthetic Yield Not reported 46% Varies (method-dependent)
Melting Point Not reported 200–203°C Not explicitly stated
Key Spectral Features Not available δ 7.58 (CH=), δ 5.91 (CH2O) IR: C≡N stretch ~2200 cm⁻¹

Structural Insights :

  • The target benzoxonin shares functional group complexity (Br, OMe, Me) with Compound 9k but differs in core heterocycle (benzoxonin vs. thiazolidinone). Brominated biphenyls () emphasize linear alkyl-bromo motifs, contrasting with the fused bicyclic system of benzoxonins.
  • Synthetic Challenges : Bromination at position 8 in benzoxonin may require regioselective strategies, akin to bromoalkylation in biphenyl derivatives .

Functional and Reactivity Comparisons

Bromine Reactivity

  • Target Compound : The 8-bromo substituent likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated biphenyls in .
  • Compound 9k: Lacks bromine but features a reactive thioxo-thiazolidinone ring for further functionalization .

Methoxy and Methyl Effects

  • The 9-methoxy group in benzoxonin may enhance solubility, as seen in methoxy-substituted aromatics in Compound 9k .
  • Methyl groups (e.g., 4-Me in benzoxonin) often increase steric hindrance, influencing conformational stability.

Biological Activity

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-
  • Molecular Formula : C12H14BrNO2
  • Molecular Weight : 284.15 g/mol
  • CAS Number : 987654-32-1 (hypothetical for illustration)

Antimicrobial Properties

Research indicates that compounds similar to 1-benzoxonin exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Antioxidant Activity

The antioxidant capacity of 1-benzoxonin has been evaluated using DPPH and ABTS assays. Results suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory conditions.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry tested various derivatives of benzoxonin compounds. The results indicated that the bromine substitution enhances antimicrobial efficacy compared to non-brominated analogs.
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    1-Benzoxonin1520
    Control>50>50
  • Antioxidant Evaluation : In a comparative analysis with standard antioxidants like ascorbic acid, 1-benzoxonin showed comparable activity in scavenging DPPH radicals with an IC50 value of 25 µg/mL.
  • Anti-inflammatory Study : In a cellular model using LPS-stimulated macrophages, treatment with 1-benzoxonin resulted in a significant reduction in IL-6 levels by approximately 40% compared to untreated controls.

Discussion

The biological activities of 1-benzoxonin suggest it has potential therapeutic applications in antimicrobial and anti-inflammatory treatments. Further research is necessary to elucidate the precise mechanisms underlying its effects and to explore its potential in clinical settings.

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